molecular formula C16H14N2O2S B5449028 4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol

4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol

Cat. No.: B5449028
M. Wt: 298.4 g/mol
InChI Key: OMICFAJQQIAWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol” is a secondary amine synthesized via Schiff bases reduction route . It consists of asymmetric units of C16H20N2O .


Synthesis Analysis

The synthesis of this compound involves the reduction of Schiff bases . This process involves the use of a powerful reducing agent such as sodium borohydride (NaBH4), which is selective and does not affect reducible substituents such as nitro and chloride during the reduction process .


Molecular Structure Analysis

The molecular structure of this compound is stabilized by intermolecular hydrogen bonding . For example, in one of the compounds synthesized via the same route, there is intermolecular C11—H11···N2 hydrogen bonding with C11···N21 = 3.463 (4) Å .

Properties

IUPAC Name

4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-14-4-2-3-11(9-14)15-10-21-16(18-15)17-12-5-7-13(19)8-6-12/h2-10,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMICFAJQQIAWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.